

Application Notes and Protocols for GDC-0927 Racemate in In Vivo Studies

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Compound of Interest

Compound Name: GDC-0927 Racemate

Cat. No.: B10800784

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Introduction

GDC-0927 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer, including those with acquired resistance to other endocrine therapies and those harboring ESR1 mutations.[2][4] These application notes provide detailed protocols for the preparation of **GDC-0927 racemate** for in vivo research, along with a summary of its pharmacological data and a general protocol for xenograft studies.

GDC-0927: Key Pharmacological Data

GDC-0927 functions by binding to the estrogen receptor, inducing a conformational change that leads to its proteasomal degradation.[2][4] This dual mechanism of antagonizing and degrading the ER results in a robust suppression of ER signaling.



Parameter	Value	Reference
Molecular Formula	C28H28FNO4	[1]
Molecular Weight	461.52 g/mol	[1]
In Vivo Efficacious Dose (Xenograft Models)	10-100 mg/kg/day (oral)	[2][4]
Clinical Dose (Phase I)	Up to 1400 mg/day (oral)	[2]
Mechanism of Action	Selective Estrogen Receptor Degrader (SERD)	[4]

Preparation of GDC-0927 Racemate for In Vivo Oral Administration

The following protocols describe the preparation of **GDC-0927 racemate** formulations suitable for oral gavage in animal models. The choice of vehicle may depend on the specific experimental requirements, such as dosing volume and frequency. It is recommended to prepare fresh solutions, but stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[1]

Note on Racemate: GDC-0927 contains a stereocenter at the chromene core. The synthesis typically produces a racemic mixture, and it has been shown that the SERD activity resides in one of the stereoisomers. For most preclinical in vivo efficacy studies, the racemate is used.

Protocol 1: Formulation in a PEG300/Tween-80/Saline Vehicle

This formulation is suitable for achieving a clear solution.

Materials:

- GDC-0927 racemate powder
- Dimethyl sulfoxide (DMSO), newly opened



- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl in sterile water)

Procedure:

- Prepare a stock solution of GDC-0927 in DMSO. For example, to create a 20.8 mg/mL stock, dissolve 20.8 mg of GDC-0927 in 1 mL of DMSO. Use sonication if necessary to fully dissolve the compound.[1]
- To prepare 1 mL of the final dosing solution at 2.08 mg/mL, add 100 μ L of the 20.8 mg/mL GDC-0927 stock solution to 400 μ L of PEG300.
- Mix thoroughly by vortexing until a homogenous solution is formed.
- Add 50 μL of Tween-80 to the mixture and mix again.
- Add 450 μL of saline to bring the total volume to 1 mL.
- Vortex the final solution until it is clear and homogenous.

Protocol 2: Formulation in a Corn Oil Vehicle

This formulation is an alternative for compounds with poor aqueous solubility.

Materials:

- GDC-0927 racemate powder
- · Dimethyl sulfoxide (DMSO), newly opened
- Corn oil

Procedure:

Prepare a stock solution of GDC-0927 in DMSO (e.g., 20.8 mg/mL) as described in Protocol
 1.



- To prepare 1 mL of the final dosing solution at 2.08 mg/mL, add 100 μL of the 20.8 mg/mL
 GDC-0927 stock solution to 900 μL of corn oil.
- Mix thoroughly by vortexing to ensure a uniform suspension.

Protocol 3: Formulation in a SBE-β-CD/Saline Vehicle

This formulation utilizes a cyclodextrin to improve solubility.

Materials:

- GDC-0927 racemate powder
- Dimethyl sulfoxide (DMSO), newly opened
- 20% (w/v) Captisol® (Sulfobutylether-β-cyclodextrin) in Saline

Procedure:

- Prepare a stock solution of GDC-0927 in DMSO (e.g., 20.8 mg/mL) as described in Protocol
 1.
- To prepare 1 mL of the final dosing solution at 2.08 mg/mL, add 100 μ L of the 20.8 mg/mL GDC-0927 stock solution to 900 μ L of 20% SBE- β -CD in saline.
- Mix thoroughly by vortexing until a clear solution is obtained.

General Protocol for In Vivo Efficacy Study in a Breast Cancer Xenograft Model

This protocol outlines a general workflow for evaluating the anti-tumor activity of GDC-0927 in an ER-positive breast cancer xenograft model.

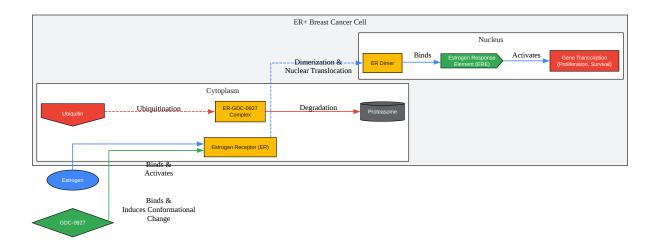
- 1. Cell Culture and Implantation:
- Culture an ER-positive human breast cancer cell line (e.g., MCF-7).



- Implant 1 x 10⁶ cells subcutaneously into the mammary fat pad of female immunodeficient mice (e.g., NSG mice).
- Supplement the mice with a 17β-estradiol pellet implanted subcutaneously to support tumor growth.[5]
- 2. Tumor Growth and Randomization:
- Monitor tumor growth by caliper measurements at least twice weekly.
- When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment and control groups.
- 3. Treatment Administration:
- Administer GDC-0927 racemate or vehicle control orally (e.g., by gavage) once daily at the desired dose (e.g., 10, 30, or 100 mg/kg).[2]
- Monitor animal body weight and general health throughout the study.
- 4. Efficacy Assessment:
- Measure tumor volume regularly.
- At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for ERα levels, immunohistochemistry).

Signaling Pathway and Experimental Workflow Diagrams

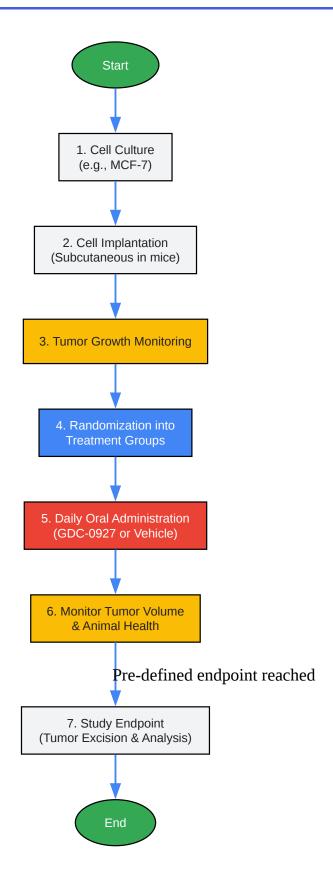




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Caption: Mechanism of action of GDC-0927 as a Selective Estrogen Receptor Degrader (SERD).





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